Enhanced Aqueous Solubility of the Hydrobromide Salt vs. Free Acid
The hydrobromide salt form of 2-aminothiazole-4-carboxylic acid (CAS 112539-08-9) exhibits significantly enhanced water solubility compared to its free acid counterpart (CAS 40283-41-8). While the free acid is described as sparingly soluble, the hydrobromide salt is readily soluble in water due to ionic interactions, facilitating its use in aqueous biological assays and reactions , .
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Readily soluble in water |
| Comparator Or Baseline | 2-Aminothiazole-4-carboxylic acid (free base, CAS 40283-41-8): Sparingly soluble in water, soluble in hydrochloric acid . |
| Quantified Difference | Qualitative enhancement: The hydrobromide salt formation converts a sparingly soluble free acid into a readily water-soluble derivative, enabling use in aqueous systems without pre-dissolution in acids or organic co-solvents. |
| Conditions | Qualitative solubility assessment in water at room temperature. |
Why This Matters
This directly impacts experimental design: the hydrobromide salt can be used in standard aqueous buffers for biological assays without introducing organic solvents that could interfere with enzyme activity or cell viability, unlike the free acid.
